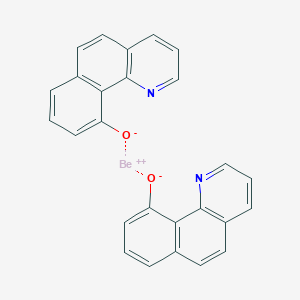

Beryllium, bis(benzo(h)quinolin-10-olato-kappaN1,kappaO10)-, (T-4)-

Description

BenchChem offers high-quality Beryllium, bis(benzo(h)quinolin-10-olato-kappaN1,kappaO10)-, (T-4)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beryllium, bis(benzo(h)quinolin-10-olato-kappaN1,kappaO10)-, (T-4)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

beryllium;benzo[h]quinolin-10-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H9NO.Be/c2*15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11;/h2*1-8,15H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVWHWAWLPCBHB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16BeN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(benzo[h]quinolin-10-olato)beryllium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of bis(benzo[h]quinolin-10-olato)beryllium, commonly known as Be(bzq)₂. This organometallic complex has garnered significant interest for its applications in organic light-emitting diodes (OLEDs) as a blue emitter and an efficient electron transport layer material.[1] This document outlines a probable synthetic protocol, details key characterization data, and presents this information in a clear, structured format to support researchers in the fields of materials science and drug development.

Introduction

Bis(benzo[h]quinolin-10-olato)beryllium (Be(bzq)₂) is a coordination complex consisting of a central beryllium atom coordinated to two deprotonated 10-hydroxybenzo[h]quinoline ligands. Its planar molecular structure and resulting photophysical properties make it a promising candidate for various optoelectronic applications.[1] The compound typically appears as a yellow powder or crystalline solid and is known for its thermal stability.[2]

Synthesis of Bis(benzo[h]quinolin-10-olato)beryllium

While a definitive, publicly available, step-by-step protocol for the synthesis of Be(bzq)₂ is not readily found in the searched literature, a plausible synthetic route can be inferred from the synthesis of analogous metal-quinolinato complexes. The following protocol is a generalized procedure based on common organometallic synthesis techniques.

2.1. Reaction Scheme

Caption: General reaction scheme for the synthesis of Be(bzq)₂.

2.2. Experimental Protocol

Disclaimer: This is a generalized protocol and may require optimization.

Materials:

-

10-Hydroxybenzo[h]quinoline (2 equivalents)

-

Beryllium acetylacetonate (Be(acac)₂) or Beryllium chloride (BeCl₂) (1 equivalent)

-

Anhydrous, high-boiling point solvent (e.g., N,N-Dimethylformamide or Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add 10-hydroxybenzo[h]quinoline and the chosen anhydrous solvent under an inert atmosphere.

-

Stir the mixture until the ligand is fully dissolved.

-

Slowly add the beryllium salt to the solution at room temperature.

-

If using a salt like BeCl₂, a non-coordinating base may be required to deprotonate the hydroxyl group of the ligand.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

Collect the crude product by vacuum filtration and wash with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials.

-

Further purification can be achieved by recrystallization from a high-boiling point solvent or by sublimation under high vacuum.

Characterization Data

The following tables summarize the key physical and chemical properties of Be(bzq)₂.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₆BeN₂O₂ | [2] |

| Molecular Weight | 397.43 g/mol | [2] |

| Appearance | Yellow powder/crystals | [2] |

| Melting Point | 368 °C | [2] |

| Solubility | Insoluble in water | [2] |

Table 2: Spectroscopic and Photophysical Data

| Parameter | Value | Conditions | Reference |

| UV-Vis Absorption (λ_max) | 406 nm | [2] | |

| Photoluminescence Emission (λ_em) | 440 nm | In Dichloromethane | [2] |

3.1. Detailed Characterization Methodologies

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would be expected to show characteristic aromatic proton signals of the benzo[h]quinoline ligand, with potential coordination-induced shifts.

-

¹³C NMR: A broadband proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon environments in the complex.

3.1.2. Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the synthesized compound. The fragmentation pattern could provide structural information.

3.1.3. Elemental Analysis

-

Combustion analysis would be performed to determine the percentage composition of Carbon, Hydrogen, and Nitrogen, to be compared with the calculated theoretical values.

3.1.4. Photophysical Measurements

-

UV-Visible absorption and photoluminescence spectroscopy would be carried out in a suitable solvent or as a thin film to determine the absorption and emission maxima.

Experimental Workflows and Signaling Pathways

4.1. Synthesis and Purification Workflow

Caption: A typical workflow for the synthesis and purification of Be(bzq)₂.

4.2. Application in OLEDs: A Simplified Energy Level Diagram

In the context of OLEDs, Be(bzq)₂ can function as both an emissive layer and an electron transport layer.

Caption: Simplified energy level diagram showing the role of Be(bzq)₂ in an OLED.

Conclusion

Bis(benzo[h]quinolin-10-olato)beryllium is a valuable material with significant potential in the field of organic electronics. This guide provides a foundational understanding of its synthesis and key characteristics, based on available data and established chemical principles. Further research to establish a definitive and optimized synthetic protocol would be highly beneficial for the scientific community. Researchers are advised to exercise appropriate caution when handling beryllium compounds due to their toxicity.

References

Unraveling the Tetrahedral Geometry: A Technical Guide to the Crystal Structure Analysis of (T-4)-Beryllium Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of (T-4)-Beryllium complexes. Beryllium, a light alkaline earth metal, forms stable tetrahedral complexes that are of significant interest in various fields, from materials science to toxicology and drug development. Understanding the precise three-dimensional arrangement of atoms within these complexes is paramount for elucidating their structure-activity relationships, designing novel compounds with tailored properties, and comprehending their biological interactions. This guide details the experimental protocols for their synthesis, crystallization, and structural determination by single-crystal X-ray diffraction, presents key crystallographic data for representative complexes, and explores the biological implications of their tetrahedral coordination, with a focus on the molecular mechanisms underlying Chronic Beryllium Disease (CBD).

Quantitative Crystallographic Data of Representative (T-4)-Beryllium Complexes

The following tables summarize key crystallographic data for a selection of (T-4)-Beryllium complexes, providing a comparative overview of their structural parameters.

Table 1: Crystal Data and Structure Refinement Details

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | R-factor | Ref. |

| Dinitrosonium tetranitratoberyllate(2-) | (NO)₂[Be(NO₃)₄] | Orthorhombic | Fdd2 | 13.471(4) | 23.910(6) | 6.229(2) | 90 | 90 | 90 | 8 | 0.0412 | |

| Beryllium Oxonitrate | Be₄O(NO₃)₆ | Trigonal | P3 | 13.638(3) | 13.638(3) | 6.475(2) | 90 | 90 | 120 | 3 | 0.0585 | |

| Beryllium Chloride | BeCl₂ | Orthorhombic | Ibam | 5.24 | 5.33 | 9.99 | 90 | 90 | 90 | 4 | - | [1] |

| Basic Beryllium Acetate | Be₄O(CH₃COO)₆ | Cubic | Fd-3m | 15.73 | 15.73 | 15.73 | 90 | 90 | 90 | 8 | - |

Table 2: Selected Bond Lengths and Angles

| Compound | Bond | Length (Å) | Bond Angle | Angle (°) | Ref. |

| Dinitrosonium tetranitratoberyllate(2-) | Be-O | 1.627 - 1.641 | O-Be-O | ~109.5 (ideal) | |

| Beryllium Oxonitrate | Be-O (central) | 1.59 - 1.64 | O(central)-Be-O(NO₃) | - | |

| Be-O (nitrate) | 1.60 - 1.72 | ||||

| Beryllium Chloride | Be-Cl | 2.03 | Cl-Be-Cl | 109.5 (ideal) | [1] |

| Basic Beryllium Acetate | Be-O (central) | ~1.67 | O(central)-Be-O(acetate) | ~109.5 | |

| Be-O (acetate) | ~1.62 |

Experimental Protocols

The successful crystal structure analysis of (T-4)-Beryllium complexes hinges on meticulous experimental procedures, from the synthesis of high-purity compounds to the growth of diffraction-quality single crystals and the collection and analysis of X-ray diffraction data.

Synthesis and Crystallization of (T-4)-Beryllium Complexes

The synthesis of beryllium complexes often requires inert atmosphere techniques due to the sensitivity of beryllium precursors and organometallic reagents to air and moisture.

General Synthesis Protocol (using Schlenk Line Techniques):

-

Apparatus Setup: All glassware (Schlenk flasks, cannulas, filter funnels) is dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas (dry nitrogen or argon).

-

Reagent Handling: Beryllium starting materials (e.g., BeCl₂, Be(OAc)₂) and ligands are handled in a glovebox or under a positive pressure of inert gas. Anhydrous solvents are freshly distilled or obtained from a solvent purification system.

-

Reaction: The beryllium salt is dissolved or suspended in an appropriate anhydrous solvent in a Schlenk flask. The ligand, dissolved in the same or a compatible solvent, is added dropwise via a cannula or dropping funnel at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: The reaction progress is monitored by appropriate techniques such as NMR spectroscopy (e.g., ⁹Be NMR) or IR spectroscopy.

-

Workup and Isolation: Upon completion, the reaction mixture is filtered through a cannula fitted with a filter paper or glass frit to remove any solid byproducts. The solvent is then removed under vacuum to yield the crude product.

-

Purification: The crude product can be purified by recrystallization, sublimation, or chromatography under inert atmosphere.

Crystallization Techniques for Single-Crystal Growth:

The growth of single crystals suitable for X-ray diffraction is a critical step and often requires experimentation with different techniques.

-

Slow Evaporation: A saturated solution of the purified complex in a suitable solvent is prepared in a vial inside a glovebox. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.

-

Solvent Diffusion (Layering): A solution of the complex is placed in a vial, and a less-dense, miscible solvent in which the complex is less soluble is carefully layered on top. Crystals form at the interface of the two solvents.

-

Vapor Diffusion: A vial containing a solution of the complex is placed inside a larger, sealed container that also contains a more volatile solvent in which the complex is insoluble. The vapor of the precipitant slowly diffuses into the solution, inducing crystallization.

-

Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction Analysis

The following outlines the general workflow for determining the crystal structure of a (T-4)-Beryllium complex using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.[2]

-

Data Collection: The mounted crystal is placed on the diffractometer, and X-ray diffraction data are collected by rotating the crystal in the X-ray beam.[3] A series of diffraction images are recorded on a detector.[3]

-

Data Reduction and Integration: The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.[2]

-

Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction pattern, leading to the assignment of the space group.[4]

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or the Patterson function.[4] This is often the most challenging step and is referred to as "solving the phase problem."[2]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods.[4] This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed structure factors.[4]

-

Structure Validation: The final refined structure is validated using software tools like CheckCIF to ensure its geometric and crystallographic reasonability. The final output is a Crystallographic Information File (CIF) containing all the relevant structural information.

Biological Implications and Signaling Pathways

The tetrahedral coordination geometry of beryllium is crucial for its biological activity, particularly in the context of Chronic Beryllium Disease (CBD). CBD is a granulomatous lung disease that arises in susceptible individuals upon inhalation of beryllium particles.[5][6] The current understanding of the molecular mechanism of CBD involves the specific interaction of the Be²⁺ ion with the human leukocyte antigen (HLA)-DP2 protein, which is expressed on antigen-presenting cells.[7]

The following diagram illustrates the proposed signaling pathway leading to the activation of the adaptive immune response in CBD.

References

- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. fiveable.me [fiveable.me]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Immunologic Effects of Beryllium Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical properties of Beq2 and its analogues

An In-depth Technical Guide on the Photophysical Properties of Bis(8-hydroxyquinolinato)beryllium (Beq₂) and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(8-hydroxyquinolinato)beryllium (Beq₂) is an organometallic complex that has garnered interest within the field of organic electronics, particularly for its potential applications in organic light-emitting diodes (OLEDs). Beq₂ belongs to a broader class of metal-8-hydroxyquinoline (Mqₙ) complexes, which are renowned for their thermal stability and luminescent properties. The photophysical characteristics of these materials, such as their ability to absorb and emit light, are central to their function in electronic devices.

While comprehensive data on Beq₂ is not extensively available in publicly accessible literature, significant research has been conducted on its analogues. These analogues, where the central beryllium atom is replaced by other metals like zinc (Znq₂) or magnesium (Mgq₂), or where the quinoline ligand is modified, for instance in bis(10-hydroxybenzo[h]quinolinato)beryllium (Bebq₂), provide valuable insights into the structure-property relationships that govern the performance of this class of materials. This guide will synthesize the available photophysical data for Beq₂ analogues to provide a comprehensive overview of their properties and the experimental methods used to characterize them.

Core Photophysical Properties

The key photophysical properties of interest for these materials include their absorption and emission spectra, photoluminescence quantum yield (PLQY), and excited-state lifetime. These parameters collectively determine the efficiency and color of light emission.

UV-Vis Absorption and Photoluminescence Emission

The absorption of light by these molecules promotes electrons to higher energy orbitals, and the subsequent radiative decay of these excited states results in photoluminescence (fluorescence or phosphorescence). The wavelengths of maximum absorption (λ_abs) and emission (λ_em) are critical parameters.

Photoluminescence Quantum Yield (PLQY)

The PLQY (Φ_PL) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. A high PLQY is desirable for materials used in light-emitting applications.

Excited State Lifetime

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This property can influence the efficiency of light emission and is important for understanding the dynamics of the excited state.

Data Presentation: Photophysical Properties of Beq₂ Analogues

The following tables summarize the available quantitative photophysical data for prominent analogues of Beq₂.

Table 1: Photophysical Properties of Bebq₂ (bis(10-hydroxybenzo[h]quinolinato)beryllium)

| Property | Value | Solvent/Medium | Citation |

| Absorption Maximum (λ_abs) | 406 nm | Dichloromethane | [1] |

| Emission Maximum (λ_em) | 440 nm | Dichloromethane | [1] |

| 492 nm | DMF | [2][3] | |

| ~500 nm | Solid State | [4] | |

| Fluorescence Lifetime (τ) | 5.0 ns | Not specified | [4] |

| Optical Bandgap | 2.7 eV | Thin Film | |

| HOMO Level | -5.5 eV | Thin Film | [1] |

| LUMO Level | -2.8 eV | Thin Film | [1] |

Table 2: Photophysical Properties of Znq₂ (bis(8-hydroxyquinolinato)zinc) and Mgq₂ (bis(8-hydroxyquinolinato)magnesium)

| Compound | Property | Value | Solvent/Medium | Citation |

| Znq₂ | Emission Maximum (λ_em) | 512 nm | DMF | [2][3] |

| Mgq₂ | Emission Maximum (λ_em) | Not specified |

Experimental Protocols

The characterization of the photophysical properties of Beq₂ and its analogues relies on a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a compound absorbs light.

Protocol:

-

Sample Preparation:

-

For solutions, dissolve the compound in a suitable UV-transparent solvent (e.g., dichloromethane, DMF) to a known concentration (typically in the micromolar range).

-

For thin films, deposit the material onto a transparent substrate (e.g., quartz).

-

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum using a cuvette containing the pure solvent or a blank substrate.

-

Measurement:

-

Place the sample in the spectrophotometer's sample beam path.

-

Scan a range of wavelengths (e.g., 200-800 nm) to record the absorbance spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Steady-State Photoluminescence Spectroscopy

This method measures the emission spectrum of a compound after excitation with a specific wavelength of light.

Protocol:

-

Sample Preparation: Prepare samples as described for UV-Vis spectroscopy.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting the excitation wavelength, and a detector for the emitted light.

-

Measurement:

-

Set the excitation wavelength, typically at or near the absorption maximum (λ_max) determined from the UV-Vis spectrum.

-

Scan a range of emission wavelengths longer than the excitation wavelength.

-

-

Data Analysis: Determine the wavelength of maximum emission intensity (λ_em).

Absolute Photoluminescence Quantum Yield (PLQY) Measurement

The absolute method using an integrating sphere is the most accurate way to determine the PLQY.

Protocol:

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere. The sphere's inner surface is coated with a highly reflective material to capture all emitted light.

-

Measurement Procedure:

-

Step 1 (Reference): Place a blank (solvent or substrate) in the integrating sphere and record the spectrum of the excitation light scattered by the blank.

-

Step 2 (Sample): Place the sample in the integrating sphere and record the spectrum. This will include the non-absorbed excitation light and the sample's emission.

-

-

Data Analysis: The PLQY is calculated as the ratio of the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons. The instrument's software typically performs this calculation.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL is used to measure the excited-state lifetime of a luminescent material.

Protocol:

-

Instrumentation: A TRPL setup typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, and a high-speed detector (e.g., a photomultiplier tube or a streak camera) connected to time-correlated single-photon counting (TCSPC) electronics.

-

Measurement:

-

Excite the sample with a short pulse of light.

-

The detector records the arrival time of the emitted photons relative to the excitation pulse. .

-

-

Data Analysis: A histogram of photon arrival times is constructed, which represents the decay of the photoluminescence. This decay curve is then fitted to an exponential function to determine the lifetime (τ).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of a novel material like a Beq₂ analogue.

References

A Theoretical Deep Dive into Beryllium(II) Quinolinolato Complexes: A Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of beryllium(II) quinolinolato complexes, which are of growing interest due to their unique photophysical properties and potential applications in materials science and drug development. This document synthesizes key findings from computational studies, outlines prevalent theoretical methodologies, and presents visual workflows to facilitate a deeper understanding of the molecular characteristics of these compounds.

Introduction to Beryllium(II) Quinolinolato Complexes

Beryllium(II) complexes with 8-hydroxyquinoline and its derivatives are known for their thermal stability and luminescence.[1] The central beryllium ion, with its small ionic radius and strong Lewis acidity, forms stable tetrahedral complexes with bidentate quinolinolato ligands. Theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial for elucidating the electronic structure, bonding, and excited-state properties that govern the performance of these materials in applications such as organic light-emitting diodes (OLEDs).

Theoretical Framework and Computational Methodologies

The theoretical investigation of beryllium(II) quinolinolato complexes predominantly relies on DFT and its time-dependent extension (TD-DFT) for studying excited states. These methods offer a balance between computational cost and accuracy for systems of this size.

Ground-State Properties: Density Functional Theory (DFT)

DFT is the workhorse for determining the geometric and electronic properties of these complexes in their ground state.

Experimental Protocols: Typical DFT Calculation Workflow

-

Model Construction: A 3D model of the beryllium(II) quinolinolato complex (e.g., bis(8-quinolinolato)beryllium(II), Beq2) is constructed.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and effective method involves the B3LYP functional with a basis set such as 6-31G(d,p).[2] This process yields important structural parameters.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Structure Analysis: Following optimization, a single-point energy calculation is performed to analyze the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This analysis is fundamental to understanding the electronic transitions and reactivity of the complex.

Excited-State Properties: Time-Dependent DFT (TD-DFT)

To understand the photophysical properties, such as UV-visible absorption and photoluminescence, TD-DFT calculations are employed.

Experimental Protocols: Typical TD-DFT Calculation Workflow

-

Ground-State Calculation: A prerequisite is a well-optimized ground-state geometry obtained from DFT.

-

Excited-State Calculation: TD-DFT calculations are performed on the ground-state geometry to compute the vertical excitation energies and oscillator strengths. These correspond to the absorption spectrum.

-

Excited-State Optimization: To investigate fluorescence or phosphorescence, the geometry of the first singlet (S1) or triplet (T1) excited state is optimized.

-

Emission Energy Calculation: A single-point TD-DFT calculation on the optimized excited-state geometry provides the emission energy. The difference between the absorption and emission energies gives the Stokes shift.

Quantitative Data from Theoretical Studies

The following tables summarize representative data obtained from theoretical studies on beryllium(II) complexes containing quinolinolato ligands. These values are crucial for comparing different complexes and for understanding structure-property relationships.

| Complex | Ligands | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| [BeHPB(q)] | 2-(2-hydroxyphenyl)benzoxazole (HPB), 8-hydroxyquinoline (q) | -6.03 | -1.98 | 4.05 |

| [BeHPB(Clq)] | HPB, 5-chloro-8-hydroxyquinoline (Clq) | -6.14 | -2.21 | 3.93 |

| [BeHPB(Cl2q)] | HPB, 5,7-dichloro-8-hydroxyquinoline (Cl2q) | -6.32 | -2.41 | 3.91 |

| [BeHPB(Meq)] | HPB, 2-methyl-8-hydroxyquinoline (Meq) | -5.91 | -1.92 | 3.99 |

Data sourced from theoretical calculations using the DFT/B3LYP/6-31G(d,p) method.[2]

Visualization of Molecular Structures and Workflows

Visual representations are essential for comprehending the complex relationships in theoretical investigations. The following diagrams were generated using the DOT language.

Figure 1: Logical relationship for the formation of a mixed-ligand Beryllium(II) quinolinolato complex.

Figure 2: Computational workflow for the theoretical investigation of Beryllium(II) quinolinolato complexes.

Figure 3: Simplified Molecular Orbital (MO) energy level diagram for a Beryllium(II) quinolinolato complex.

Conclusion

The theoretical investigation of beryllium(II) quinolinolato complexes through computational methods like DFT and TD-DFT is indispensable for understanding their fundamental properties. This guide has outlined the standard computational protocols, presented key quantitative data, and provided visual aids to illustrate the workflow and core concepts. For researchers and professionals in drug development and materials science, these theoretical insights are vital for the rational design of new beryllium complexes with tailored photophysical and electronic characteristics. Further research combining theoretical predictions with experimental validation will continue to advance the application of these promising compounds.

References

Unveiling the Electronic Landscape of Bis(8-hydroxyquinoline)beryllium (Beq2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic structure and frontier molecular orbitals of Bis(8-hydroxyquinoline)beryllium (Beq2), a molecule of significant interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic applications. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with the methodologies to determine them, is paramount for designing and optimizing new materials and technologies.

Molecular Structure and Electronic Properties

Bis(8-hydroxyquinoline)beryllium, commonly known as Beq2, is a metal chelate complex with a central beryllium atom coordinated to two 8-hydroxyquinoline ligands. The geometry of the complex significantly influences its electronic properties. A closely related and often discussed compound in the context of OLEDs is Bis(10-hydroxybenzo[h]quinolinato)beryllium, also sometimes referred to as Bebq2 or Beq2 in literature. For the purpose of providing quantitative data, this guide will refer to the properties of this latter, well-characterized analogue.

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the charge injection and transport properties, as well as the photophysical behavior of the material. The energy difference between the HOMO and LUMO levels constitutes the material's energy gap, which is a key parameter in optoelectronic applications.

Table 1: Frontier Molecular Orbital Energies of Bis(10-hydroxybenzo[h]quinolinato)beryllium (Bebq2)

| Property | Energy Level (eV) |

| HOMO (Highest Occupied Molecular Orbital) | 5.5[1] |

| LUMO (Lowest Unoccupied Molecular Orbital) | 2.8[1] |

| Optical Energy Gap | 2.7[1] |

These values indicate that Bebq2 possesses a wide energy gap, making it suitable as a blue-fluorescent emitter and an effective electron-transporting and hole-blocking material in OLEDs.[1]

Experimental Determination of Electronic Properties

The electronic properties of Beq2 and its analogues are typically investigated using a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate the HOMO and LUMO energy levels.

Experimental Protocol:

A typical cyclic voltammetry experiment for a metal-quinoline complex involves the following steps:

-

Solution Preparation: The Beq2 complex is dissolved in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.

-

Three-Electrode Setup: The experiment is conducted in an electrochemical cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Potential Sweep: A potentiostat is used to apply a linearly ramping potential to the working electrode. The potential is swept from an initial value to a final value and then back to the initial potential, completing a cycle.

-

Data Acquisition: The current response of the analyte to the changing potential is measured and plotted as a voltammogram (current vs. potential).

-

Data Analysis: The oxidation and reduction potentials are determined from the peaks in the voltammogram. These potentials can then be used to calculate the HOMO and LUMO energy levels using empirical formulas, often referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

UV-Visible Absorption and Photoluminescence Spectroscopy

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic transitions and emissive properties of Beq2.

Experimental Protocol:

-

Sample Preparation: A dilute solution of Beq2 is prepared in a suitable solvent (e.g., dichloromethane). For solid-state measurements, a thin film of the material is deposited on a quartz substrate.

-

UV-Vis Absorption Spectroscopy: A UV-Vis spectrophotometer is used to measure the absorbance of the sample as a function of wavelength. The absorption spectrum reveals the energies of electronic transitions from the ground state to excited states. The onset of the lowest energy absorption band can be used to estimate the optical energy gap.

-

Photoluminescence Spectroscopy: A fluorometer is used to measure the emission spectrum of the sample. The sample is excited with a specific wavelength of light (typically corresponding to an absorption maximum), and the emitted light is collected and analyzed. The PL spectrum provides information about the energy of the emissive excited state. The fluorescence emission maximum for Bebq2 in dichloromethane is observed at 440 nm.[1]

Computational Investigation of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules like Beq2, providing insights into their HOMO, LUMO, and other electronic properties.

Computational Methodology:

A typical DFT calculation for Beq2 would involve the following steps:

-

Geometry Optimization: The molecular structure of Beq2 is first optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Electronic Structure Calculation: Once the geometry is optimized, a single-point energy calculation is performed to determine the energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO.

-

Analysis of Results: The output of the calculation provides the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the electron density distribution of these orbitals. This information helps in understanding the charge transport characteristics and the nature of electronic excitations. For instance, in the related Zinc(II) Bis(8-hydroxyquinoline) (Znq2), Hartree-Fock calculations have shown that the HOMO and LUMO are localized on the 8-hydroxyquinoline ligands.

Interplay of Electronic Structure and Device Performance

The electronic structure of Beq2 is directly linked to its performance in OLEDs. The HOMO level influences the efficiency of hole injection from the anode, while the LUMO level affects electron injection from the cathode. A well-matched alignment of these energy levels with the work functions of the electrodes and the energy levels of adjacent layers is crucial for efficient device operation. The wide energy gap of Bebq2, for example, contributes to its ability to emit blue light and to block the transport of holes into the electron-transporting layer, thereby confining charge recombination to the emissive layer and enhancing device efficiency.[1]

Conclusion

The electronic structure of Bis(8-hydroxyquinoline)beryllium (Beq2), and its close analogue Bebq2, is central to its utility in optoelectronic applications. Through a combination of experimental techniques like cyclic voltammetry and spectroscopy, alongside computational modeling with DFT, a comprehensive understanding of its frontier molecular orbitals can be achieved. This knowledge is indispensable for the rational design of new materials with tailored electronic properties for next-generation organic electronics.

References

In-Depth Technical Guide on Solvatochromic Effects in Beryllium Bis(benzo[h]quinolin-10-olato)

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Extensive research into the solvatochromic effects of beryllium bis(benzo[h]quinolin-10-olato) reveals a significant gap in the existing scientific literature. As of the latest searches, no specific studies detailing the solvatochromic properties, quantitative data, or established experimental protocols for this particular beryllium complex have been published. The inherent toxicity and unique coordination chemistry of beryllium present challenges in its study, contributing to the limited available information.[1]

This guide, therefore, provides a foundational understanding of solvatochromism by drawing parallels with analogous metal quinolinolato complexes. It outlines the theoretical underpinnings of solvatochromic effects and presents a generalized experimental framework for their investigation. The data and visualizations herein are illustrative, based on the expected behavior of such compounds, and are intended to serve as a practical guide for researchers venturing into the study of novel beryllium complexes.

Introduction to Solvatochromism in Metal Complexes

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the surrounding solvent is altered. This phenomenon arises from the differential solvation of the ground and excited states of a molecule. In the context of metal complexes like beryllium bis(benzo[h]quinolin-10-olato), the electronic transitions, particularly the intraligand (π-π*) and metal-to-ligand charge transfer (MLCT) bands, are sensitive to the solvent environment.

The benzo[h]quinolin-10-olato ligand is an extended aromatic system, and its coordination to a metal ion like beryllium(II) can lead to complexes with interesting photophysical properties. The polarity of the solvent can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission spectra of the complex.

Theoretical Framework

The interaction between a solute and solvent molecules can be categorized as either non-specific (e.g., dipole-dipole interactions) or specific (e.g., hydrogen bonding). In the case of a solvatochromic metal complex, the change in the absorption or emission wavelength with solvent polarity can be described by various empirical models, such as the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent.

A positive solvatochromism (bathochromic or red shift) is observed when the excited state is more polar than the ground state, leading to greater stabilization in polar solvents. Conversely, negative solvatochromism (hypsochromic or blue shift) occurs when the ground state is more polar and is preferentially stabilized by polar solvents.

Hypothetical Experimental Investigation of Solvatochromism

While specific data for beryllium bis(benzo[h]quinolin-10-olato) is unavailable, a typical experimental workflow to characterize its solvatochromic properties would involve the following steps.

Synthesis of Beryllium Bis(benzo[h]quinolin-10-olato)

The synthesis of beryllium complexes requires specialized handling due to the toxicity of beryllium and its salts. A potential synthetic route could involve the reaction of a beryllium salt (e.g., beryllium chloride) with two equivalents of benzo[h]quinolin-10-ol in the presence of a non-nucleophilic base to deprotonate the hydroxyl group of the ligand.[2][3] The reaction would likely be carried out in an inert atmosphere to prevent the formation of beryllium hydroxide.

Caption: A generalized workflow for the synthesis and characterization of beryllium bis(benzo[h]quinolin-10-olato).

Spectroscopic Measurements

The core of a solvatochromism study involves the use of UV-Visible absorption and fluorescence spectroscopy.

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be chosen. Common choices include cyclohexane, toluene, dichloromethane, acetone, acetonitrile, and dimethyl sulfoxide.

-

Solution Preparation: Prepare dilute solutions of the beryllium complex (typically in the micromolar range) in each solvent to avoid aggregation effects.

-

UV-Visible Spectroscopy: Record the absorption spectrum of the complex in each solvent using a spectrophotometer. The wavelength of maximum absorption (λabs) for the lowest energy transition should be determined.

-

Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of the complex in each solvent using a spectrofluorometer. The excitation wavelength should be set at the λabs determined from the absorption spectra. The wavelength of maximum emission (λem) should be recorded.

-

Data Analysis: Calculate the Stokes shift (Δν) in each solvent using the following equation: Δν = (1/λabs - 1/λem).

References

Spectroscopic Profile of Bis(8-quinolinolato)beryllium (Beq2): A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characterization of bis(8-quinolinolato)beryllium (Beq2), a coordination complex of beryllium with 8-hydroxyquinoline. The document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering a centralized resource for its spectral properties.

Introduction

Bis(8-quinolinolato)beryllium, commonly referred to as Beq2, is a metal-organic complex that has garnered interest for its potential applications in various fields, including organic light-emitting diodes (OLEDs) and pharmaceutical research. A thorough understanding of its molecular structure and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the elucidation of Beq2's chemical identity and characteristics. This guide summarizes the key spectroscopic data and provides standardized experimental protocols for its characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Beq2, compiled from available scientific literature. It is important to note that slight variations in reported values may occur due to differences in experimental conditions, such as solvent and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule. For Beq2, ¹H and ¹³C NMR are crucial for confirming the structure of the 8-quinolinolato ligand, while ⁹Be NMR can provide insights into the coordination environment of the beryllium center.

Table 1: ¹H NMR Chemical Shifts (δ) for Beq2

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.5 - 8.7 | d |

| H-3 | 7.3 - 7.5 | t |

| H-4 | 8.0 - 8.2 | d |

| H-5 | 7.6 - 7.8 | d |

| H-6 | 7.1 - 7.3 | t |

| H-7 | 7.9 - 8.1 | d |

Note: The exact chemical shifts can vary depending on the solvent used. The data presented here is a representative range.

Table 2: ¹³C NMR Chemical Shifts (δ) for Beq2

| Carbon | Chemical Shift (ppm) |

| C-2 | 148 - 150 |

| C-3 | 121 - 123 |

| C-4 | 136 - 138 |

| C-4a | 139 - 141 |

| C-5 | 129 - 131 |

| C-6 | 110 - 112 |

| C-7 | 130 - 132 |

| C-8 | 152 - 154 |

| C-8a | 140 - 142 |

Note: The assignments are based on the standard numbering of the 8-hydroxyquinoline ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Beq2 is characterized by vibrations of the 8-quinolinolato ligand.

Table 3: Characteristic FT-IR Vibrational Frequencies for Beq2

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3100 | C-H stretching (aromatic) |

| 1600 - 1620 | C=C and C=N stretching |

| 1450 - 1500 | Aromatic ring stretching |

| 1320 - 1340 | C-N stretching |

| 1090 - 1110 | C-O stretching (coordinated) |

| 700 - 800 | C-H bending (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Beq2 is characterized by absorptions arising from π-π* and n-π* transitions within the 8-quinolinolato ligands.

Table 4: UV-Vis Absorption Maxima (λ_max) for Beq2

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Chloroform | ~320 | ~5000 | π-π |

| Chloroform | ~390 | ~3000 | n-π |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of Beq2.

Synthesis of Bis(8-quinolinolato)beryllium (Beq2)

A common method for the synthesis of Beq2 involves the reaction of a beryllium salt with 8-hydroxyquinoline in a suitable solvent.

Materials:

-

Beryllium(II) chloride (BeCl₂) or Beryllium(II) acetate (Be(OAc)₂)

-

8-Hydroxyquinoline

-

Ethanol or other suitable solvent

-

Ammonia solution or other base

Procedure:

-

Dissolve 8-hydroxyquinoline (2 equivalents) in a minimal amount of hot ethanol.

-

In a separate flask, dissolve the beryllium salt (1 equivalent) in ethanol.

-

Slowly add the beryllium salt solution to the 8-hydroxyquinoline solution with constant stirring.

-

Add a dilute ammonia solution dropwise to the mixture to facilitate the deprotonation of the hydroxyl group of 8-hydroxyquinoline and promote complexation.

-

A precipitate of Beq2 should form. Continue stirring for a few hours to ensure complete reaction.

-

Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the Beq2 sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

FT-IR Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix a small amount of the Beq2 sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Instrument Parameters (Typical):

-

Spectrometer: A standard FT-IR spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of Beq2 in a suitable UV-transparent solvent (e.g., chloroform, dichloromethane) of a known concentration.

-

Prepare a series of dilutions from the stock solution to find an appropriate concentration that gives an absorbance reading between 0.1 and 1.0.

Instrument Parameters (Typical):

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200 - 800 nm.

-

Blank: Use the pure solvent as a blank to zero the instrument.

-

Cuvette: Use a 1 cm path length quartz cuvette.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic characterization of Beq2 and the logical relationship between the different spectroscopic techniques.

Methodological & Application

Application Notes and Protocols for Beq2 (BAlq) as an Electron Transport Layer (ETL) Material in OLEDs

Introduction

Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum, commonly known as BAlq, is a versatile organoaluminum complex utilized in Organic Light-Emitting Diodes (OLEDs). While initially recognized for its application as a blue-emitting layer and a hole-blocking material, its properties also make it a suitable candidate for an electron transport layer (ETL).[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and implementation of BAlq as an ETL in OLED devices, targeted towards researchers, scientists, and professionals in drug development utilizing OLED technology for screening and diagnostic applications.

Physical and Chemical Properties of BAlq

A comprehensive understanding of the material's properties is crucial for its effective integration into an OLED device stack. BAlq is a light-yellow, crystalline powder that is photochemically stable.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C32H25AlN2O3 | [1] |

| Molecular Weight | 512.53 g/mol | [1] |

| Melting Point | 230-232 °C | [1] |

| Glass Transition Temperature (Tg) | 99 °C | [1] |

| Highest Occupied Molecular Orbital (HOMO) | 5.9 eV | [1] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.9 eV | [1] |

| Electron Mobility | Not widely reported; estimated to be sufficient for ETL function based on device performance. | |

| Absorption (λmax in THF) | 259 nm | [1] |

| Fluorescence (λem in THF) | 334, 477 nm | [1] |

Experimental Protocols

Synthesis of BAlq

The synthesis of BAlq can be achieved through a straightforward chemical precipitation method. This protocol is adapted from procedures for similar metal-quinoline complexes.[3][4]

Materials:

-

Lead(II) acetate

-

2-methyl-8-hydroxyquinoline

-

Ethanol

-

Deionized water

-

Magnetic stirrer

-

Vacuum oven

Procedure:

-

Prepare a solution of 2-methyl-8-hydroxyquinoline (2.9 g) in ethanol (40 ml).

-

Stir the solution using a magnetic stirrer for 1 hour at room temperature to ensure homogenization.

-

Prepare an aqueous solution of lead acetate (2.095 g) in 50 ml of deionized water.

-

Add the lead acetate solution dropwise to the 2-methyl-8-hydroxyquinoline solution while continuously stirring. A yellowish precipitate of BAlq will form.

-

Separate the precipitate from the reaction mixture by filtration.

-

Dry the collected BAlq powder at 60°C in a vacuum oven for 6 hours.

OLED Fabrication using BAlq as an ETL

The following protocol outlines the fabrication of a multilayer OLED device incorporating BAlq as the electron transport layer via vacuum thermal evaporation.

Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Substrate cleaning solutions (e.g., acetone, isopropyl alcohol, deionized water)

-

Ultrasonic bath

-

Oxygen plasma cleaner

-

Vacuum thermal evaporator system equipped with multiple sources

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Shadow masks for patterning

Device Structure Example:

A typical device architecture utilizing BAlq as an ETL is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / BAlq (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

Caption: A schematic of a typical multi-layer OLED device structure incorporating BAlq as the ETL.

Fabrication Workflow:

Caption: Workflow for the fabrication of an OLED device with a BAlq electron transport layer.

Detailed Deposition Protocol:

-

Substrate Preparation:

-

Clean the patterned ITO glass substrates by sequentially sonicating in acetone, isopropyl alcohol, and deionized water for 15 minutes each.

-

Dry the substrates using a nitrogen gun.

-

Treat the substrates with oxygen plasma for 6 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Vacuum Thermal Evaporation:

-

Mount the cleaned substrates in a substrate holder within a high-vacuum thermal evaporation chamber (base pressure < 10^-6 Torr).

-

Place the organic materials (HIL, HTL, EML, and BAlq) and the cathode material (e.g., Al) in separate evaporation sources (e.g., tungsten boats or crucibles).

-

Sequentially deposit the layers onto the substrate through a shadow mask. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.

-

HIL Deposition: Deposit the hole injection layer. A typical thickness is 10-20 nm.

-

HTL Deposition: Deposit the hole transport layer. A typical thickness is 30-50 nm.

-

EML Deposition: Deposit the emissive layer. A typical thickness is 20-40 nm.

-

BAlq (ETL) Deposition: Deposit the BAlq electron transport layer. A typical thickness is 20-40 nm. The deposition rate should be maintained at approximately 0.1-0.2 nm/s.

-

EIL Deposition: Deposit a thin electron injection layer (e.g., LiF, ~1 nm) to facilitate electron injection from the cathode.

-

Cathode Deposition: Deposit the metal cathode (e.g., Al, ~100 nm).

-

-

-

Encapsulation:

-

After deposition, the devices should be encapsulated in a dry nitrogen environment (e.g., a glovebox) to prevent degradation from moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.

-

Device Performance and Characterization

The performance of the fabricated OLEDs with a BAlq ETL should be characterized to evaluate its effectiveness.

Key Performance Metrics:

-

Current Density-Voltage (J-V) Characteristics: Measures the current flowing through the device at different applied voltages.

-

Luminance-Voltage (L-V) Characteristics: Measures the light output (brightness) of the device at different applied voltages.

-

Current Efficiency (cd/A): Relates the luminance to the current density.

-

Power Efficiency (lm/W): Relates the luminance to the electrical power input.

-

External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected.

Expected Performance:

The inclusion of BAlq as an ETL is expected to facilitate efficient electron transport from the cathode to the emissive layer, contributing to balanced charge injection and recombination. This can lead to improved device efficiency and stability. For instance, OLEDs incorporating BAlq as a hole-blocking layer have demonstrated high lifetimes, suggesting good material stability.[1]

Signaling Pathway and Device Physics

The operation of an OLED with a BAlq ETL involves several key steps that lead to the emission of light.

Caption: The fundamental process of electroluminescence in an OLED featuring a BAlq ETL.

-

Charge Injection: When a voltage is applied across the device, electrons are injected from the cathode into the LUMO of the BAlq ETL, and holes are injected from the anode into the HOMO of the hole transport layer.

-

Charge Transport: The injected electrons travel through the BAlq ETL, and the holes move through the HTL towards the emissive layer. The electron mobility of BAlq, though not definitively quantified in literature, is sufficient to allow for this transport.

-

Exciton Formation and Recombination: In the emissive layer, electrons and holes recombine to form excitons (excited electron-hole pairs).

-

Light Emission: These excitons then radiatively decay to a lower energy state, releasing the excess energy in the form of photons, which is observed as light. The color of the emitted light is determined by the energy gap of the emissive material.

Conclusion

BAlq is a promising material for use as an electron transport layer in OLEDs, in addition to its established roles as a blue emitter and hole blocker. Its favorable LUMO energy level and thermal stability contribute to the fabrication of efficient and stable devices. The protocols provided herein offer a foundation for researchers to synthesize and integrate BAlq into their OLED device architectures. Further research to precisely quantify the electron mobility of BAlq would be beneficial for more detailed device modeling and optimization.

References

Application Notes and Protocols: Bis(benzo[h]quinolin-10-olato)beryllium (Be(bzq)2) as a Hole Blocking Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bis(benzo[h]quinolin-10-olato)beryllium, commonly known as Be(bzq)2, and its role as a hole-blocking material in organic light-emitting diodes (OLEDs). The following sections detail the material's properties, its function within an OLED device, and protocols for device fabrication and characterization.

Introduction to Bis(benzo[h]quinolin-10-olato)beryllium (Be(bzq)2)

Bis(benzo[h]quinolin-10-olato)beryllium (Be(bzq)2) is a metal-organic complex that has garnered significant interest for its application in organic electronics, particularly in OLEDs. Its primary function in these devices is to act as a hole-blocking layer (HBL), which is crucial for enhancing device efficiency and stability. Be(bzq)2 exhibits excellent thermal stability and electron-transporting properties, making it a suitable candidate for this application.

The key to an efficient OLED is the confinement of charge carriers (electrons and holes) within the emissive layer to promote their recombination and subsequent light emission. The hole-blocking layer, positioned between the emissive layer and the electron transport layer, plays a critical role by preventing holes from migrating past the emissive layer into the electron transport layer. This confinement increases the probability of electron-hole recombination within the desired region, leading to improved quantum efficiency.

Physicochemical and Electronic Properties of Be(bzq)2

The effectiveness of Be(bzq)2 as a hole-blocking material is rooted in its electronic properties, specifically its energy levels relative to other materials in an OLED stack.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₁₆BeN₂O₂ | |

| Molecular Weight | 397.43 g/mol | |

| Appearance | Yellow Powder/Crystals | |

| Highest Occupied Molecular Orbital (HOMO) | -5.5 eV | |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 eV | |

| Electron Mobility | Data not available | |

| Hole Mobility | Data not available |

Role in OLED Devices: A Functional Overview

The primary function of Be(bzq)2 as a hole-blocking layer is to create an energetic barrier for holes while allowing efficient transport of electrons. This is achieved through the alignment of its HOMO and LUMO energy levels with the adjacent layers in the OLED.

The following diagram illustrates the typical energy level alignment in a multilayer OLED incorporating a Be(bzq)2 hole-blocking layer.

Caption: Energy level diagram of a typical OLED with Be(bzq)2 as the HBL.

The deep HOMO level of Be(bzq)2 (-5.5 eV) creates a significant energy barrier for holes attempting to move from the emissive layer (e.g., Alq3 with a HOMO of ~-5.7 eV) to the electron transport layer. In contrast, its LUMO level (-2.8 eV) is well-aligned with the LUMO of common electron transport materials, facilitating the smooth injection and transport of electrons towards the emissive layer. This selective charge carrier management is the essence of its hole-blocking functionality.

Performance of OLEDs with a Hole Blocking Layer

While specific performance data for OLEDs utilizing Be(bzq)2 as the primary hole-blocking layer is not extensively reported in publicly available literature, the impact of an effective HBL can be illustrated with data from devices using comparable materials. The following table presents typical performance metrics for a standard green OLED with and without a well-characterized hole-blocking material like TPBi (1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)benzene).

| Performance Metric | Without HBL (Illustrative) | With TPBi HBL (Illustrative) |

| Turn-on Voltage (V) | ~4.5 | ~4.0 |

| Current Efficiency (cd/A) | ~15 | ~25 |

| Power Efficiency (lm/W) | ~10 | ~20 |

| External Quantum Efficiency (%) | ~4.5 | ~7.5 |

| Device Lifetime (T₅₀ at 1000 cd/m²) | ~500 hours | ~1000 hours |

Disclaimer: The data in this table is illustrative and intended to demonstrate the general effect of a hole-blocking layer. Actual performance will vary significantly based on the specific device architecture, materials used, and fabrication conditions.

Experimental Protocols

The following protocols provide a generalized methodology for the fabrication and characterization of an OLED device incorporating a Be(bzq)2 hole-blocking layer.

-

Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

-

Sonication: Sequentially sonicate the substrates in a series of cleaning solutions: deionized water with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

-

Drying: Dry the substrates using a stream of high-purity nitrogen gas.

-

UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO, which improves hole injection.

This process is typically carried out in a high-vacuum thermal evaporation system with a base pressure below 10⁻⁶ Torr.

-

Layer Deposition Sequence: Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical layer stack would be:

-

Hole Injection Layer (HIL): e.g., 20 nm of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).

-

Hole Transport Layer (HTL): e.g., 30 nm of NPB.

-

Emissive Layer (EML): e.g., 40 nm of Tris(8-hydroxyquinolinato)aluminum (Alq3).

-

Hole Blocking Layer (HBL): 10 nm of Be(bzq)2 .

-

Electron Transport Layer (ETL): e.g., 20 nm of Alq3.

-

-

Deposition Rates:

-

Organic layers: 0.1-0.2 nm/s.

-

Lithium Fluoride (LiF): 0.01-0.02 nm/s.

-

Aluminum (Al): 0.5-1.0 nm/s.

-

-

Cathode Deposition:

-

Deposit a thin layer of LiF (0.5-1.0 nm) to facilitate electron injection.

-

Deposit a thicker layer of Al (100-150 nm) to serve as the cathode.

-

-

Encapsulation: After deposition, the devices must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.

-

Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage using a source measure unit and a calibrated photodiode or spectroradiometer.

-

Electroluminescence (EL) Spectrum: Record the emission spectrum of the device at a constant driving voltage or current using a spectroradiometer.

-

Efficiency Calculations: From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

-

Lifetime Measurement: Monitor the luminance of the device over time at a constant initial brightness (e.g., 1000 cd/m²) to determine the time it takes for the luminance to decay to 50% of its initial value (T₅₀).

Experimental Workflow

The following diagram outlines the general workflow for fabricating and characterizing an OLED with a Be(bzq)2 hole-blocking layer.

Application Notes and Protocols for Thin-Film Deposition of Beryllium Organometallic Complexes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The deposition of thin films from beryllium organometallic complexes is a niche and sparsely documented field. The following protocols and notes are compiled from available literature and general principles of thin-film deposition. Beryllium and its compounds are highly toxic and should only be handled by trained personnel in appropriate facilities with stringent safety protocols.

Introduction to Beryllium Organometallic Thin Films

Beryllium-containing thin films possess unique properties, including high thermal conductivity, low density, and high stiffness, making them potentially valuable in various high-technology applications. Organometallic precursors offer a route to lower-temperature deposition and potentially higher purity films compared to physical vapor deposition (PVD) of the metal. This document outlines key deposition techniques for beryllium organometallic complexes, focusing on Metal-Organic Chemical Vapor Deposition (MOCVD) and a plasma-assisted method.

Precursor Selection and Properties

The choice of the organometallic precursor is critical for successful thin-film deposition. Ideal precursors should have adequate volatility, thermal stability to prevent premature decomposition, and clean decomposition pathways to minimize impurity incorporation in the film.

| Precursor Compound | Formula | Common Abbreviation | Volatility | Decomposition Temperature | Notes |

| Diethylberyllium | Be(C₂H₅)₂ | DEBe | High | > 250°C | Used in plasma-assisted deposition for beryllium carbide films.[1] |

| Beryllium Acetylacetonate | Be(C₅H₇O₂)₂ | Be(acac)₂ | Moderate | - | Utilized as a beryllium source for doping in MOCVD.[2] |

| Dimethylberyllium | Be(CH₃)₂ | DMBe | High | - | A potential precursor due to its volatility, though specific deposition literature is scarce. |

| Beryllocene | Be(C₅H₅)₂ | Cp₂Be | Moderate | - | Another potential precursor, though its complex bonding might influence deposition chemistry. |

Deposition Techniques and Protocols

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a versatile technique for depositing high-quality thin films with excellent control over thickness and composition. It involves the introduction of volatile organometallic precursors into a reaction chamber where they decompose on a heated substrate to form the desired film.

Application: Primarily for creating beryllium-doped semiconductor layers, with potential for depositing beryllium oxide or nitride films with appropriate co-reactants.

Protocol: MOCVD of Beryllium-Doped Gallium Nitride (GaN) using Beryllium Acetylacetonate

This protocol is adapted from the MOCVD growth of Be-doped GaN.[2]

1. Substrate Preparation:

- Start with a c-plane sapphire substrate with a pre-grown layer of unintentionally doped GaN (u-GaN).

- Clean the substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water rinse) and dry with N₂.

2. MOCVD System Parameters:

- Reactor: Vertical cold-wall MOCVD reactor.

- Precursors:

- Gallium Source: Trimethylgallium (TMGa)

- Nitrogen Source: Ammonia (NH₃)

- Beryllium Source: Beryllium Acetylacetonate (Be(acac)₂)

- Carrier Gas: H₂

3. Deposition Process:

- Load the substrate into the MOCVD reactor.

- Heat the substrate to the growth temperature of 970°C.

- Maintain a reactor pressure of 300 Torr.

- Introduce the precursors into the reactor:

- TMGa flow rate: 19 µmol/min

- V/III ratio (NH₃ to TMGa): ~7000

- Be(acac)₂ molar flow: Variable from 460 nmol/min to 3 µmol/min. This is controlled by the bubbler temperature and carrier gas flow rate. For example, a bubbler temperature of 60°C with a H₂ carrier gas flow of 120 sccm can yield a molar flow of 3 µmol/min.[2]

- Continue the deposition for the desired film thickness (e.g., ~500 nm).

4. Post-Deposition Annealing:

- After deposition, anneal the film in-situ at 750°C for 30 minutes under a flowing N₂ atmosphere at 500 Torr.[2]

Quantitative Data for MOCVD of Be-Doped GaN [2]

| Parameter | Value |

| Growth Temperature | 970 °C |

| Reactor Pressure | 300 Torr |

| TMGa Molar Flow | 19 µmol/min |

| V/III Ratio | ~7000 |

| Be(acac)₂ Bubbler Temperature | 60 °C |

| Be(acac)₂ Carrier Gas Flow (H₂) | 120 sccm |

| Be(acac)₂ Molar Flow | 3 µmol/min |

| Post-Deposition Anneal Temperature | 750 °C |

| Post-Deposition Anneal Pressure | 500 Torr |

Plasma-Assisted Deposition of Beryllium Carbide

This technique utilizes a plasma to assist in the decomposition of the organometallic precursor, enabling the formation of materials like beryllium carbide.

Application: Deposition of hard, air-stable beryllium carbide films.

Protocol: Plasma Polymerization of Diethylberyllium (DEBe)

This protocol is based on the plasma deposition of beryllium-carbon films from diethylberyllium.[1]

1. Substrate Preparation:

- Choose a suitable substrate (e.g., silicon wafer).

- Clean the substrate thoroughly with solvents and dry with N₂.

2. Deposition System Parameters:

- Reactor: Plasma deposition chamber.

- Precursor: Diethylberyllium (Be(C₂H₅)₂)

3. Deposition Process:

- Place the substrate in the deposition chamber.

- Heat the substrate to a temperature greater than 250°C. This is crucial for the formation of stable beryllium carbide and to prevent oxidation upon air exposure.[1]

- Introduce diethylberyllium vapor into the chamber.

- Generate a plasma in the chamber to induce the polymerization and decomposition of the precursor.

- The deposition rate will depend on the plasma power, precursor flow rate, and pressure.

4. Film Properties:

- The resulting films are composed of beryllium and carbon, with beryllium content potentially exceeding 50 at.%.[1]

- Oxygen content in stable films is low (~1 at.%).[1]

- The film density is reported to be in the range of 2.1–2.5 g/cm³, which is close to that of Be₂C.[1]

Quantitative Data for Plasma Deposition of Beryllium Carbide [1]

| Parameter | Value |

| Substrate Temperature | > 250 °C |

| Resulting Film Be Content | > 50 at.% |

| Resulting Film O Content | ~1 at.% |

| Resulting Film Density | 2.1–2.5 g/cm³ |

Visualization of Experimental Workflows

MOCVD Process Workflow

Caption: Workflow for MOCVD of Be-doped GaN.

Plasma Deposition Workflow

Caption: Workflow for plasma-assisted deposition.

Logical Relationship: Precursor Properties and Deposition Outcome

Caption: Influence of precursor properties on deposition.

References

Chemical Vapor Deposition of Beryllium-Containing Precursor Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical vapor deposition (CVD) of thin films using beryllium-containing precursor compounds. Beryllium and its compounds are utilized in a range of high-technology applications due to their unique properties, including low density, high thermal conductivity, and transparency to X-rays. These protocols are intended for research and development purposes and should be executed by qualified personnel familiar with the stringent safety requirements for handling beryllium.

Precursor Compounds and Applications

A variety of organometallic and inorganic beryllium compounds have been investigated as precursors for CVD. The choice of precursor influences the deposition process parameters and the properties of the resulting thin film.

Common Beryllium Precursors for CVD:

-

Beryllium Acetylacetonate (Be(acac)₂): A solid precursor with good volatility, often used in Metal-Organic Chemical Vapor Deposition (MOCVD) for doping applications, particularly in compound semiconductors.

-

Diethylberyllium (Be(C₂H₅)₂): A liquid organometallic precursor suitable for MOCVD, also primarily used as a p-type dopant in semiconductors.

-

Bis(cyclopentadienyl)beryllium (Be(C₅H₅)₂ or Cp₂Be): A solid organometallic compound that has been explored for the deposition of beryllium-containing layers.

-

Dimethylberyllium (Be(CH₃)₂): Another organometallic precursor investigated for beryllium deposition.

The primary applications for beryllium films deposited via CVD are in the fields of electronics and fusion energy. In electronics, beryllium is used as a p-type dopant in compound semiconductors like Gallium Nitride (GaN). In fusion research, beryllium coatings are of interest for components within fusion reactors. While beryllium has some applications in medical devices, its use in drug development via CVD processes is not a common practice.

Experimental Protocols

Extreme caution must be exercised when handling beryllium-containing compounds due to their high toxicity. All procedures should be carried out in a well-ventilated laboratory, preferably within a glovebox or a fume hood with appropriate filtration. Personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, is mandatory.

Protocol for MOCVD of Beryllium-Doped Gallium Nitride using Beryllium Acetylacetonate

This protocol is adapted from studies on the MOCVD growth of Be-doped GaN and is intended for the deposition of a thin, doped semiconductor layer.

Materials and Equipment:

-

MOCVD reactor with a vertical cold-wall chamber

-

Substrates: c-plane sapphire

-

Precursors:

-

Trimethylgallium (TMGa)

-

Ammonia (NH₃)

-

Beryllium Acetylacetonate (Be(acac)₂)

-

-

Carrier Gas: High-purity hydrogen (H₂)

-

Standard thin-film characterization equipment (see Section 3)

Procedure:

-

Substrate Preparation: Clean the sapphire substrates using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water) and dry them with nitrogen gas.

-

Precursor Handling: Load the Be(acac)₂ into a stainless-steel bubbler inside an inert atmosphere glovebox.

-

System Loading: Load the prepared substrates into the MOCVD reactor.

-

Deposition Parameters:

-

Grow an unintentionally doped GaN (u-GaN) buffer layer on the sapphire substrate.

-

Introduce the Be(acac)₂ into the reactor by flowing H₂ carrier gas through the bubbler. The molar flow rate of the Be(acac)₂ can be controlled by adjusting the bubbler temperature and the carrier gas flow rate.

-

The following table summarizes the experimental conditions for the growth of Be-doped GaN layers.

-

| Parameter | Value |

| Substrate Temperature | 970 °C |

| Reactor Pressure | 100 - 300 Torr |

| TMGa Molar Flow | 19 µmol/min |

| V/III Ratio | ~7000 |

| Be(acac)₂ Bubbler Temperature | 40 - 60 °C |

| H₂ Carrier Gas Flow (through Be bubbler) | 40 - 120 sccm |

| Be(acac)₂ Molar Flow | 460 - 3000 nmol/min |

-